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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of the

theta (θ) phase of Al₂Cu, an equilibrium intermetallic compound crucial in the strengthening of

aluminum-copper alloys. This document details its crystal structure, atomic positions, and the

experimental methodologies used for its characterization, presented in a format tailored for

researchers and scientists in materials science and related fields.

Introduction to the θ-Al₂Cu Phase
The θ-Al₂Cu phase is the thermodynamically stable intermetallic compound in the aluminum-

copper binary system.[1] Its precipitation from a supersaturated solid solution of copper in

aluminum is a key factor in the age-hardening of many aerospace and automotive aluminum

alloys. Understanding the precise crystallographic structure of this phase is fundamental to

predicting and controlling the mechanical properties of these materials.

The precipitation sequence in Al-Cu alloys typically proceeds from a supersaturated solid

solution (α-Al) through several metastable phases before reaching the stable θ phase. This

progression can be summarized as:

α → Guinier-Preston (GP) zones → θ'' (Al₃Cu) → θ' (Al₂Cu) → θ (Al₂Cu)[2]
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The crystallographic structure of the θ-Al₂Cu phase has been determined with high precision

using techniques such as X-ray diffraction. It belongs to the tetragonal crystal system.

Structural Parameters
The key crystallographic data for the θ-Al₂Cu phase are summarized in the table below for

easy reference and comparison.

Parameter Value Reference

Crystal System Tetragonal [3]

Space Group I4/mcm (No. 140) [3]

Lattice Constant (a) 6.00 Å [3]

Lattice Constant (c) 4.79 Å [3]

Unit Cell Volume 172.15 Å³ [3]

Number of Formula Units (Z) 4

Calculated Density 4.53 g/cm³ [3]

Atomic Positions
The atomic arrangement within the unit cell is defined by the Wyckoff positions of the copper

and aluminum atoms within the I4/mcm space group.

Atom
Wyckoff
Position

x y z Reference

Cu 4a 0 0 1/4 [3]

Al 8h 0.341393 0.158607 1/2 [3]

Experimental Protocols
The determination of the crystallographic structure of θ-Al₂Cu involves two primary

experimental stages: the synthesis of the single-phase material and its analysis by X-ray
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diffraction.

Synthesis of θ-Al₂Cu
A common method for producing single-phase θ-Al₂Cu for crystallographic analysis is through

mechanical alloying followed by a controlled heat treatment.[4]

3.1.1. Materials and Equipment

High-purity aluminum powder (e.g., 99.8%)

High-purity copper powder (e.g., 99.9%)

High-energy ball mill

Hardened steel or tungsten carbide vials and milling balls

Tube furnace with controlled atmosphere capabilities

Inert gas (e.g., Argon)

3.1.2. Procedure

Powder Preparation: Aluminum and copper powders are weighed to achieve a stoichiometric

ratio of 2:1 (Al:Cu), corresponding to approximately 33.33 at.% Cu.[4]

Mechanical Alloying: The powder mixture is loaded into the milling vials along with the milling

balls, typically with a ball-to-powder weight ratio of 20:1.[5] The vial is sealed under an inert

argon atmosphere to prevent oxidation. Milling is performed for an extended period, often

exceeding 15 hours, to induce solid-state mixing and the formation of a nanostructured

composite.[4]

Annealing: The mechanically alloyed powder is then annealed in a tube furnace under a

continuous flow of argon. A typical annealing schedule involves heating the powder to

1000°C and holding for 2 hours to promote the formation of the crystalline θ-Al₂Cu phase.[4]

The sample is then slowly cooled to room temperature.
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Powder XRD is the primary technique used to determine the crystal structure of the

synthesized θ-Al₂Cu.

3.2.1. Sample Preparation

Grinding: The synthesized Al₂Cu, which can be brittle, is gently ground into a fine powder

using an agate mortar and pestle.[6] This is crucial to ensure a random orientation of the

crystallites and to obtain accurate diffraction data. The ideal particle size is typically less than

10 µm.[7] Grinding under a liquid medium like ethanol can help minimize sample loss and

structural damage.[6]

Mounting: The fine powder is carefully packed into a sample holder, ensuring a flat and

smooth surface that is flush with the holder's surface.[8]

3.2.2. Data Collection

Instrument: A high-resolution powder diffractometer is used.

Radiation: Copper Kα (λ = 1.5406 Å) is a common X-ray source.

Optics: The instrument is typically configured in a Bragg-Brentano geometry.

Scan Range (2θ): A wide angular range, for example, 20° to 120°, is scanned to collect a

sufficient number of diffraction peaks for structural analysis.

Step Size and Scan Speed: A small step size (e.g., 0.02°) and a slow scan speed are used

to ensure high-quality data with good peak resolution.

3.2.3. Data Analysis: Rietveld Refinement The collected XRD pattern is analyzed using the

Rietveld method, which is a full-profile fitting technique.[9]

Initial Model: The refinement process starts with an initial structural model, which includes

the space group (I4/mcm), approximate lattice parameters, and the Wyckoff positions of the

Al and Cu atoms.[9]

Least-Squares Refinement: A theoretical diffraction pattern is calculated from the initial

model and compared to the experimental data. A least-squares algorithm then iteratively
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refines various parameters (e.g., lattice parameters, atomic positions, peak shape

parameters, and background) to minimize the difference between the calculated and

observed patterns.[9][10]

Analysis of Results: The successful convergence of the Rietveld refinement provides highly

accurate values for the lattice parameters and atomic coordinates, confirming the crystal

structure of the synthesized θ-Al₂Cu phase.

Visualization of Phase Transformation
The following diagram illustrates the logical progression of phase transformations in an Al-Cu

alloy leading to the formation of the equilibrium θ phase.
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Phase transformation sequence in Al-Cu alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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